(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16057409
InChI: InChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m0./s1
SMILES:
Molecular Formula: C9H11Br2NO4
Molecular Weight: 357.00 g/mol

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate

CAS No.:

Cat. No.: VC16057409

Molecular Formula: C9H11Br2NO4

Molecular Weight: 357.00 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate -

Specification

Molecular Formula C9H11Br2NO4
Molecular Weight 357.00 g/mol
IUPAC Name (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrate
Standard InChI InChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m0./s1
Standard InChI Key AHVWYAAFMAVNCY-FJXQXJEOSA-N
Isomeric SMILES C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N.O
Canonical SMILES C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.O

Introduction

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate is a compound that belongs to the class of amino acids, specifically a derivative of tyrosine. It is characterized by the presence of bromine substituents at positions 3 and 5 of the phenyl ring, along with a hydroxyl group at position 4. The compound's structure and properties make it an interesting subject for research in various fields, including biochemistry and pharmacology.

Synthesis and Preparation

The synthesis of (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate typically involves the bromination of tyrosine or its derivatives. This process requires careful control of reaction conditions to achieve the desired substitution pattern and stereochemistry.

ReagentRoleReaction Conditions
TyrosineStarting MaterialBromination reaction
BromineSubstituentControlled temperature and solvent
WaterHydrationPost-synthesis hydration step

Biological and Pharmacological Significance

While specific research on (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate may be limited, compounds with similar structures often exhibit interesting biological activities. For instance, brominated tyrosine derivatives can interact with various biological targets, potentially influencing metabolic pathways or acting as inhibitors/enhancers of enzymatic reactions.

Research Findings and Applications

Research on brominated amino acids often focuses on their potential as building blocks for pharmaceuticals or as probes for studying biological processes. The hydrate form of such compounds can affect their solubility and stability, which are crucial factors in drug development.

Compound FeatureImpact on Biological Activity
Bromination PatternAlters binding affinity to proteins
StereochemistryInfluences enzyme-substrate interactions
Hydration StateAffects solubility and bioavailability

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